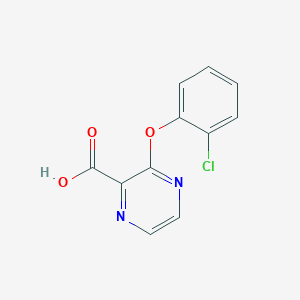

![molecular formula C7H12ClNO2 B1391765 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-76-1](/img/structure/B1391765.png)

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Descripción general

Descripción

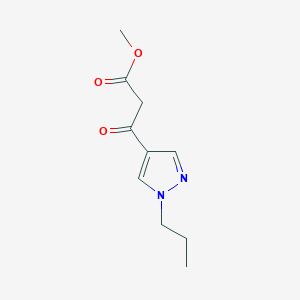

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1240525-76-1 . It has a molecular weight of 177.63 . The compound is typically a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a molecular weight of 177.63 .Aplicaciones Científicas De Investigación

1. Synthesis of 3-Azabicyclo Derivatives

3-Azabicyclo[3.2.0]heptane derivatives, including 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its 7-substituted variants, have been synthesized as γ-aminobutyric acid analogues. These compounds were developed through a sensitized intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline, serving as key components in the synthesis process (Petz & Wanner, 2013).

2. Conformationally Restricted Analogues

Conformationally restricted nonchiral pipecolic acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, have been synthesized. These compounds are practical syntheses with reasonable yields, and the synthetic schemes are short and efficient (Radchenko et al., 2009).

3. Building Blocks in Medicinal Chemistry

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid, a derivative of 3-azabicyclo, has been synthesized through various approaches. Its bicyclic nature and conformational constraints make it a useful building block in medicinal chemistry, particularly for the synthesis of unnatural amino acids (Napolitano et al., 2010).

4. Enantiopure Analogues Synthesis

The synthesis of enantiopure analogues of 3-hydroxyproline and its derivatives, including 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, has been reported. These novel restricted analogues are synthesized starting from the Diels–Alder reaction and have key steps like base-promoted internal nucleophilic displacement, making them valuable ketones used as precursors for various compounds (Avenoza et al., 2002).

5. Nonchiral Bicyclic β-Amino Acid Synthesis

Scalable synthesis has been developed for 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), a conformationally constrained nonchiral β-amino acid. This compound is potentially useful in peptide engineering and peptidomimetic drug design, and its synthesis involves a retrosynthetic strategy based on disconnections exclusively within the symmetry planes of the target and intermediate molecules (Tymtsunik et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSINJOVEHJXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

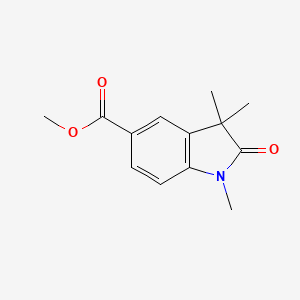

![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

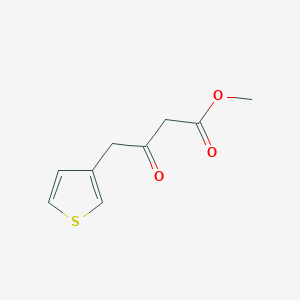

![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)